molecular formula C21H16Cl2FN3 B2485190 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole CAS No. 339101-20-1

1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole

Cat. No. B2485190
CAS RN: 339101-20-1
M. Wt: 400.28
InChI Key: UWVXNVJMLUSFDV-UHFFFAOYSA-N
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Description

The compound belongs to the benzimidazole derivatives, a class of compounds known for their diverse applications in chemical synthesis and potential pharmacological activities. This analysis will exclude applications, drug use, dosages, and side effects, focusing purely on the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the benzimidazole core through cyclization reactions, followed by various substitution reactions to introduce different functional groups. Similar compounds have been synthesized using methods such as fluorination from benzylic alcohols and nucleophilic substitution reactions (Hida et al., 1995), indicating the versatility and complexity of synthetic routes available for such molecules.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including variations in substituents, significantly influences their chemical reactivity and physical properties. X-ray crystallography and NMR spectroscopy are commonly used techniques for elucidating the structures of these compounds, revealing details such as bond lengths, angles, and the overall three-dimensional arrangement of atoms in the molecule (Banu et al., 2014).

Chemical Reactions and Properties

Benzimidazole derivatives undergo a variety of chemical reactions, including nucleophilic substitution, which is a key step in introducing diverse substituents into the benzimidazole core. These reactions are influenced by the electronic and steric properties of the substituents, which can dictate the reactivity and the direction of the reactions (Sparke et al., 2010).

Scientific Research Applications

GPR39 Agonists and Zinc Modulation

A study identified kinase inhibitors, including compounds similar to 1-(2-chloro-6-fluorobenzyl)-2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1H-1,3-benzimidazole, as novel GPR39 agonists. These compounds were characterized for their signaling patterns, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This suggests potential applications in modulating G protein-coupled receptors (Sato et al., 2016).

Antimicrobial and Antiprotozoal Activity

Benzimidazole derivatives, closely related to the compound , demonstrated efficacy against Acanthamoeba castellanii, suggesting potential applications in antiprotozoal treatments (Kopanska et al., 2004). Additionally, these derivatives exhibited notable antimicrobial activities, especially against gram-positive and gram-negative bacteria, indicating their use in antibacterial treatments (Menteşe et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Chloro-/fluorobenzyl-substituted benzimidazolium salts, structurally similar to the compound in focus, were synthesized and found to be effective inhibitors for enzymes like α-glycosidase and acetylcholinesterase. This suggests potential therapeutic applications in treating diseases like Alzheimer's and diabetes (Bal et al., 2021).

properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-(2-chloropyridin-3-yl)-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16Cl2FN3/c1-12-9-18-19(10-13(12)2)27(11-15-16(22)6-3-7-17(15)24)21(26-18)14-5-4-8-25-20(14)23/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVXNVJMLUSFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=C(N=CC=C3)Cl)CC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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